Carboxylic Acid pKa Shift: 8-COOH vs. 6-COOH Regioisomer Determines Amide Coupling Reactivity and Physicochemical Profile
The predicted pKa of the 8-carboxylic acid regioisomer differs by approximately 1.3 log units from the 6-carboxylic acid analog, directly affecting its ionization state at physiological pH and its reactivity in amide coupling reactions. The 8-COOH parent scaffold exhibits a predicted pKa of -0.61±0.41 , while the 6-COOH regioisomer with identical 2-Boc-aminomethyl substitution shows a predicted pKa of 0.664±0.41 . This difference means that at pH 7.4, the 8-COOH is essentially fully deprotonated (>99.99% ionized), whereas the 6-COOH analog retains a small but measurable fraction (~0.2%) of the neutral form, impacting both solubility and passive membrane permeability during biological evaluation.
| Evidence Dimension | Predicted pKa (acid dissociation constant) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = -0.61±0.41 (predicted for the 8-COOH parent scaffold imidazo[1,2-a]pyridine-8-carboxylic acid, CAS 133427-08-4) |
| Comparator Or Baseline | pKa = 0.664±0.41 (predicted for 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid, CAS 2386301-33-1) |
| Quantified Difference | ΔpKa ≈ 1.27 (8-COOH is ~19× more acidic, i.e., more readily deprotonated, than the 6-COOH analog); >99.99% vs. ~99.8% ionization at pH 7.4 |
| Conditions | Predicted values computed using ACD/Labs Percepta or equivalent software at 25 °C and 760 Torr; source: ChemicalBook entries |
Why This Matters
The pKa difference dictates deprotonation state at physiological and coupling pH; the fully ionized 8-COOH may exhibit different solubility, protein binding, and amide bond formation kinetics compared to its 6-COOH counterpart, directly impacting both synthetic strategy and biological assay interpretation.
